Methyl 9-oxospiro[5.5]undecane-3-carboxylate
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Overview
Description
Methyl 9-oxospiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-oxospiro[5.5]undecane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxospiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 9-oxospiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 9-oxospiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxospiro[5.5]undecane-9-carboxylate: A similar spiro compound with a different substitution pattern.
Spiro[5.5]undecane derivatives: Various derivatives with different functional groups attached to the spiro structure.
Uniqueness
Methyl 9-oxospiro[5.5]undecane-3-carboxylate is unique due to its specific substitution pattern and the presence of both ketone and ester functional groups. This combination of features makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 3-oxospiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-16-12(15)10-2-6-13(7-3-10)8-4-11(14)5-9-13/h10H,2-9H2,1H3 |
InChI Key |
JKZCDOFNRHERNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCC(=O)CC2 |
Origin of Product |
United States |
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